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Compound of Interest

Compound Name: LP-922761 hydrate

Cat. No.: B11933037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LP-922761 is a potent, selective, and orally active small molecule inhibitor of Adaptor-

Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in

clathrin-mediated endocytosis, a fundamental cellular process for the internalization of

receptors and other extracellular molecules. Due to its role in various signaling pathways, AAK1

has emerged as a promising therapeutic target for several conditions, including neuropathic

pain. This technical guide provides an in-depth overview of the chemical structure, properties,

and biological activity of LP-922761 hydrate, with a focus on its mechanism of action and

relevant experimental methodologies. While a hydrated form of LP-922761 is commercially

available, specific structural and physicochemical data for the hydrate are limited; therefore,

this document primarily relies on data available for the anhydrous compound, with the

understanding that the core biological activity remains consistent.[1]

Chemical Structure and Properties
LP-922761 is chemically identified as Carbamic acid, N-[2-[[3-[4-

(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl

ester. The table below summarizes its key chemical and physical properties.
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Property Value

IUPAC Name

Carbamic acid, N-[2-[[3-[4-

(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-

6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl

ester

CAS Number 1454808-95-7

Molecular Formula C₂₁H₂₆N₆O₃

Molecular Weight 410.47 g/mol

Appearance Off-white to gray solid

Biological Activity and Pharmacokinetics
LP-922761 is a highly potent inhibitor of AAK1 and also demonstrates activity against BMP-2-

inducible protein kinase (BIKE).[1][2] Its selectivity profile indicates minimal activity against

other kinases such as cyclin G-associated kinase (GAK), as well as opioid, adrenergic α2, or

GABAa receptors.[1][2] A critical characteristic of LP-922761 is its significant peripheral

restriction, which is attributed to its likely role as a substrate for the P-glycoprotein (P-gp) efflux

transporter at the blood-brain barrier.

Parameter Value

AAK1 IC₅₀ (enzyme assay) 4.8 nM[1][2]

AAK1 IC₅₀ (cell assay) 7.6 nM[1][2]

BIKE IC₅₀ 24 nM[1][2]

In Vivo Brain/Plasma Ratio (Mouse) 0.007

Signaling Pathway: AAK1 in WNT Signaling
AAK1 has been identified as a negative regulator of the WNT signaling pathway.[3][4] It

facilitates the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its

removal from the cell surface and subsequent attenuation of the downstream signal.[3][4] By
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inhibiting AAK1, LP-922761 is presumed to prevent the internalization of LRP6, thereby

enhancing WNT signaling.

AAK1-Mediated Negative Regulation of WNT Signaling
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Caption: AAK1's role in the WNT signaling pathway.

Experimental Protocols
While specific experimental protocols for the synthesis of LP-922761 hydrate are not publicly

available, the following methodologies are relevant for studying its biological activity.

In Vitro AAK1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of LP-922761 against

AAK1 kinase activity.

Methodology:

Recombinant human AAK1 enzyme is incubated with a suitable substrate (e.g., a generic

kinase substrate like myelin basic protein or a specific peptide substrate) and ATP

(radiolabeled or non-radiolabeled).

LP-922761 hydrate is added to the reaction mixture at varying concentrations.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can

be achieved through methods such as:

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel

into the substrate.

Fluorescence-based assay: Using a phosphospecific antibody that recognizes the

phosphorylated substrate.

The percentage of inhibition at each concentration of LP-922761 is calculated relative to a

control with no inhibitor.

The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal curve.
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Cellular AAK1 Inhibition Assay (NanoBRET™)
Objective: To measure the ability of LP-922761 to engage with AAK1 within a cellular context.

Methodology:

Cells (e.g., HEK293) are transiently transfected with a plasmid encoding AAK1 fused to a

NanoLuc® luciferase.

The transfected cells are seeded into multi-well plates.

Cells are treated with varying concentrations of LP-922761 hydrate.

A fluorescent NanoBRET™ tracer that binds to the ATP-binding pocket of AAK1 is added to

the cells.

After an incubation period, the NanoBRET™ substrate is added.

The donor (NanoLuc®) and acceptor (tracer) emission signals are measured using a

luminometer.

The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated.

The IC₅₀ value, representing the concentration of LP-922761 that displaces 50% of the

tracer, is determined.

Logical Workflow for Investigating LP-922761's
Peripheral Restriction
The following diagram illustrates a logical workflow to investigate the mechanisms behind the

peripheral restriction of LP-922761.
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Investigating Peripheral Restriction of LP-922761
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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